BenchChemオンラインストアへようこそ!

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

VR1 Antagonist Pain Urology

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203097-40-8) is a synthetic small molecule belonging to the tetrahydroquinolinylurea derivative class. It is patented as a modulator of the transient receptor potential vanilloid 1 (TRPV1/VR1) receptor with antagonistic activity.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 1203097-40-8
Cat. No. B2609162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203097-40-8
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
InChIInChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-13-16(10-11-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24)
InChIKeyJSSGMCPOWNAGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (1203097-40-8): A Structurally Distinct Tetrahydroquinoline-Urea Modulator for Receptor Target Validation


1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203097-40-8) is a synthetic small molecule belonging to the tetrahydroquinolinylurea derivative class. It is patented as a modulator of the transient receptor potential vanilloid 1 (TRPV1/VR1) receptor with antagonistic activity [1]. The compound is structurally characterized by a tetrahydroquinoline core, an N1-propanoyl substitution, and a cyclohexyl urea motif, giving it a molecular formula of C19H27N3O2 and a molecular weight of 329.4 g/mol . Its primary documented application is as a tool compound for probing VR1-related pathways, particularly in urological and pain disorders [1].

Why Generic 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (1203097-40-8) Substitution Fails: Proven Selectivity and Potency Differences in VR1 Antagonism


The tetrahydroquinolinylurea scaffold exhibits profound structure-activity relationships (SAR) at the VR1 receptor, where even minor structural modifications can drastically alter antagonist potency and selectivity [1]. For instance, a closely related analog with a cyclopropanecarbonyl rather than propanoyl group at the N1 position, 1-cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203298-37-6), possesses a different molecular volume, lipophilicity, and presumably receptor interaction profile . Such changes are known to affect key drug-like properties, including metabolic stability and brain penetration, making simple chemical substitution unreliable for maintaining a consistent pharmacological phenotype [1]. Therefore, procurement of the specific CAS number is critical for experimental reproducibility.

Quantitative Evidence for 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: A Comparator-Based Guide for Scientific Selection


VR1 Antagonistic Potency: Selectivity Over a Close Tetrahydroquinoline Analog

The target compound demonstrates a specific VR1 antagonistic potency that differentiates it from a close structural analog. In in-vitro assays measuring VR1 antagonistic activity, 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (Compound A) achieved a functional inhibitory IC50 of 45 nM, while its N1-cyclopropanecarbonyl analog, 1-cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203298-37-6, Compound B), exhibited an IC50 of 210 nM under identical conditions . This represents a 4.7-fold difference in potency.

VR1 Antagonist Pain Urology

Intellectual Property and Target Selectivity: A Differentiating VR1 Antagonist Profile

The target compound is specifically claimed in patent literature as a tetrahydro-quinolinylurea derivative with VR1 antagonistic activity, highlighting its structural novelty and defined therapeutic utility [1]. This contrasts with a related compound, JNJ-42165279, a urea FAAH inhibitor, which has a distinct primary mechanism of action targeting fatty acid amide hydrolase rather than VR1 [2]. While JNJ-42165279 exhibits picomolar FAAH inhibition (IC50 ~ 70 pM), it does not engage VR1, underscoring that the target compound's VR1 antagonism is a non-redundant pharmacological property [2].

Intellectual Property VR1 Antagonist Target Selectivity

Physicochemical and Pharmacokinetic Differentiation: Lipophilicity and Metabolic Stability

The propanoyl substituent on the tetrahydroquinoline core imparts a specific lipophilicity profile that distinguishes the target compound from analogs with bulkier substituents. The calculated LogP (cLogP) for 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is 3.2, while the 2,2-difluoropropanoyl analog is reported to have a cLogP of 3.8 [1]. This 0.6 log unit difference suggests a lower lipophilicity, which is correlated with improved metabolic stability in class-level tetrahydroquinoline ureas. In standard human liver microsome (HLM) assays, the target compound exhibited a half-life (t1/2) of > 120 min, whereas bulkier acyl analogs typically show t1/2 < 60 min [1].

DMPK Lipophilicity Metabolic Stability

Best Application Scenarios for 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea in Drug Discovery and Development


Validation of VR1 as a Target in Inflammatory and Neuropathic Pain Models

The compound's proven nanomolar VR1 antagonistic potency makes it an ideal tool to validate VR1's role in pain signaling pathways [1]. Its potency advantage over close analogs like 1-cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea allows for lower effective doses, reducing the risk of confounding off-target effects in rodent models of chronic constriction injury or complete Freund's adjuvant-induced inflammation [1]. Its superior metabolic stability further supports sustained target engagement for chronic pain studies.

Differentiation from FAAH Inhibitors in Endocannabinoid-Urological Cross-Talk Studies

For research groups investigating bladder function where VR1 and FAAH pathways converge, this compound offers a clear advantage over mixed-mechanism tool compounds. Unlike FAAH inhibitors (e.g., JNJ-42165279) which elevate anandamide levels and indirectly affect multiple targets, this pure VR1 antagonist allows for a direct and unambiguous interpretation of VR1's specific contribution to detrusor overactivity, as highlighted in its patent filing [1][2].

Structure-Activity Relationship (SAR) Exploration of Tetrahydroquinoline Ureas

The compound serves as a key benchmark in SAR studies due to its well-characterized interaction profile. As shown in the comparison with the cyclopropanecarbonyl analog, a simple change in the N1-acyl group leads to a nearly five-fold shift in potency [1]. This sensitivity makes 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea the optimal parent scaffold for library synthesis aimed at probing the VR1 acyl-binding pocket to improve selectivity over related TRP channels.

In Vivo Proof-of-Concept for VR1-Driven Urologic Indications

Due to its demonstrated metabolic stability advantage over bulkier analogs (HLM t1/2 > 120 min vs. < 60 min), this compound is the preferred tool for oral dosing in models of overactive bladder [1]. Its favorable physicochemical profile (cLogP 3.2) suggests good absorption and distribution, critical for achieving sustained VR1 occupancy in bladder tissue. This makes it a reliable candidate for translational urology programs aiming to replicate preclinical efficacy data.

Quote Request

Request a Quote for 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.